molecular formula C10H8N2O2 B8551706 1,5-Naphthyridin-3-ylacetic acid

1,5-Naphthyridin-3-ylacetic acid

Cat. No. B8551706
M. Wt: 188.18 g/mol
InChI Key: JKWDKQAXRLGNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846698B2

Procedure details

Sodium hydroxide (10 mL, 2.0 M) was added to ethyl 1,5-naphthyridin-3-ylacetate in 1,4-dioxane (10 mL) and the mixture was heated at 100° C. for 6 hours. The reaction mixture was cooled to room temperature and acidified to pH 4 using aqueous 2M HCl and then evaporated in vacuo. The residue was azeotroped with toluene (2×15 mL) then dissolved in THF (50 mL) and stirred at 40° C. for 30 min. The mixture was filtered, the filtrate was evaporated in vacuo and the residue was triturated with diethyl ether to afford the title compound as an off white solid, 200 mg.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
ethyl 1,5-naphthyridin-3-ylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N:3]1[C:12]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[C:5]([CH2:13][C:14]([O:16]CC)=[O:15])[CH:4]=1.Cl>O1CCOCC1>[N:3]1[C:12]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[C:5]([CH2:13][C:14]([OH:16])=[O:15])[CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl 1,5-naphthyridin-3-ylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC2=NC=CC=C12)CC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 40° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with toluene (2×15 mL)
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in THF (50 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC(=CC2=NC=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.